molecular formula C29H30N4O5S B393960 ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B393960
M. Wt: 546.6g/mol
InChI Key: JYJCFRLNZPPLMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the reaction of ethyl arylidene cyanoacetate with 5,5-dimethyl-1,3-cyclohexanedione in ethylene glycol at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of amino and cyano groups allows for oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and nitro positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes, leading to altered cellular responses.

Comparison with Similar Compounds

Similar compounds to ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE include other quinoline and benzothiophene derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C29H30N4O5S

Molecular Weight

546.6g/mol

IUPAC Name

ethyl 2-[2-amino-3-cyano-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinolin-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C29H30N4O5S/c1-4-38-28(35)24-18-7-5-6-8-22(18)39-27(24)32-20-13-29(2,3)14-21(34)25(20)23(19(15-30)26(32)31)16-9-11-17(12-10-16)33(36)37/h9-12,23H,4-8,13-14,31H2,1-3H3

InChI Key

JYJCFRLNZPPLMI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)CC(C4)(C)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)CC(C4)(C)C

Origin of Product

United States

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